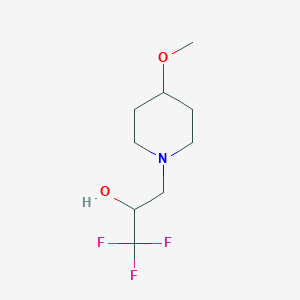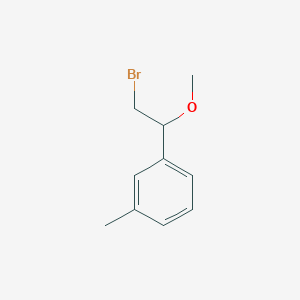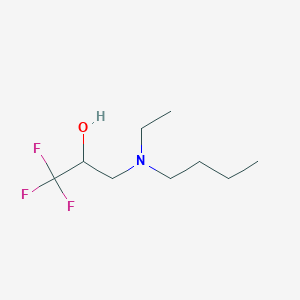![molecular formula C10H17NO B13320177 6-Azaspiro[4.6]undecan-7-one](/img/structure/B13320177.png)
6-Azaspiro[4.6]undecan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azaspiro[4.6]undecan-7-one is a spirocyclic compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a nitrogen atom incorporated into a bicyclic framework. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[4.6]undecan-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired spirocyclic product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Azaspiro[4.6]undecan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
6-Azaspiro[4.6]undecan-7-one has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 6-Azaspiro[4.6]undecan-7-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to interact with enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
6-Azaspiro[4.6]undecan-7-one can be compared with other spirocyclic compounds, such as:
2-Azaspiro[4.6]undecan-3-one: Similar in structure but with different substitution patterns.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains additional nitrogen atoms in the spirocyclic framework.
10-Oxa-6-azaspiro[4.6]undecan-7-one: Incorporates an oxygen atom into the spirocyclic structure.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H17NO |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
6-azaspiro[4.6]undecan-7-one |
InChI |
InChI=1S/C10H17NO/c12-9-5-1-2-6-10(11-9)7-3-4-8-10/h1-8H2,(H,11,12) |
Clave InChI |
ZAIJXDPKYTUREW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CCCC2)NC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13320098.png)
![3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320100.png)


![(7R,9AS)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13320127.png)

![4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile](/img/structure/B13320138.png)




![2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13320164.png)


